molecular formula C6H8O4S B2519660 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1783317-08-7

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2519660
CAS No.: 1783317-08-7
M. Wt: 176.19
InChI Key: IUZPVUZQTFUBDQ-UHFFFAOYSA-N
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Description

3,3-dioxo-3λ6-thiabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. For instance, the use of strong acids or bases as catalysts can promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The compound is often stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfur atom and carbonyl groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both sulfur and carbonyl groups within its bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZPVUZQTFUBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783317-08-7
Record name 3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-6-carboxylic acid
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